molecular formula C17H19ClN2 B1679854 1-(4-Chlorobenzhydryl)piperazine CAS No. 303-26-4

1-(4-Chlorobenzhydryl)piperazine

Cat. No. B1679854
CAS RN: 303-26-4
M. Wt: 286.8 g/mol
InChI Key: UZKBSZSTDQSMDR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzhydryl)piperazine is an inactive metabolite of meclizine and chlorcyclizine . It has also been found as an impurity in commercial preparations of hydroxyzine and cetirizine . This compound has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .


Synthesis Analysis

1-(4-Chlorobenzhydryl)piperazine has been synthesized from 1-(4-chlorophenylbenzhydryl) piperazine via the key intermediate 1-allyl-4-((4-chlorophenyl) phenylmethyl) piperazine . Other methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(4-Chlorobenzhydryl)piperazine is C17H19ClN2 . The IUPAC name is 1-[(4-chlorophenyl)-phenylmethyl]piperazine . The InChI is InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 .


Chemical Reactions Analysis

1-(4-Chlorobenzhydryl)piperazine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of voltage-gated sodium channel 1.7 (Na v 1.7) inhibitors, anticancer agents, and antihistamines .


Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Chlorobenzhydryl)piperazine is 286.8 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Cancer Cell Cytotoxicity

1-(4-Chlorobenzhydryl)piperazine has shown promising applications in cancer research. A study by Yarim et al. (2012) investigated 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which demonstrated significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This indicates its potential as a chemotherapeutic agent (Yarim et al., 2012).

Biochemical and Morphological Changes

Gorokhova et al. (2020) conducted a pre-clinical study on the metabolic and morphological changes induced by 4-chlorobenzhydryl piperazine. This research is crucial for early diagnosis of health problems in workers in environments where piperazine compounds are synthesized and used (Gorokhova et al., 2020).

Antagonistic Effects on Migraine

Research by Moore and Davis (2020) revealed that certain 1,4-disubstituted piperazines, including 1-(4-chlorobenzhydryl)piperazine, interact synergistically with known analgesics to block the stimulus causing migraine. This effect was particularly noted when combined with N-acetyl-p-aminophenol (Moore & Davis, 2020).

Synthesis and Characterization Studies

The synthesis and characterization of 1-benzhydryl-sulfonyl-piperazine derivatives have been explored for their potential in inhibiting cancer cell proliferation. Kumar et al. (2007) evaluated the efficacy of these compounds against breast cancer cell proliferation, suggesting the role of these derivatives in cancer research (Kumar et al., 2007).

Pharmacological Effects

Kam et al. (2004) described the synthesis and pharmacological effect of N,N'-substituted-N''-1-(4-chlorobenzhydryl)piperazine iminodiacetic acid triamide derivatives as nonpeptide B2 antagonists. These compounds showed antagonistic effects on bradykinin-induced contraction in guinea-pig ileum smooth muscle, indicating their potential in pharmacological applications (Kam et al., 2004).

Molecular Structure Analysis

Naveen et al. (2009) conducted a study on the molecular structure of a novel 1-benzhydryl-piperazine derivative. The research involved X-ray diffraction studies, revealing insights into the compound's crystal and molecular structure (Naveen et al., 2009).

Safety And Hazards

1-(4-Chlorobenzhydryl)piperazine is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18719-22-7 (unspecified hydrochloride), 894-56-4 (mono-hydrochloride)
Record name Norchlorcyclizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303264
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DSSTOX Substance ID

DTXSID00891490
Record name Norchlorcyclizine
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Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzhydryl)piperazine

CAS RN

303-26-4
Record name Norchlorcyclizine
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URL https://commonchemistry.cas.org/detail?cas_rn=303-26-4
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Record name Norchlorcyclizine
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Record name Norchlorcyclizine
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Record name Norchlorcyclizine
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Record name N-(4-chlorobenzhydryl)piperazine
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Record name NORCHLORCYCLIZINE
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Synthesis routes and methods I

Procedure details

370 g (0.839 mole) of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (prepared in Example 3.A1) and 405 g of 4-hydroxybenzoic acid are added to 1 liter of a 30% solution of hydrobromic acid in acetic acid. The suspension is stirred for 17 hours at 25° C. 2 liters of water are then added thereto and the suspension is cooled in an ice bath. The precipitate which forms is filtered and washed with 750 ml of water. 2 liters of toluene and 0.9 liters of a 50% aqueous solution of sodium hydroxide are then added to the filtrate. The organic phase is decanted off and washed with 100 ml of water and then once again with 1 liter of a saturated aqueous solution of sodium chloride. The organic phase is dried over sodium sulfate, filtered and the solvent evaporated off under reduced pressure. The residue is recrystallized from 600 ml of boiling hexane. The solution is filtered while hot, so as to remove any slightly insoluble material and the filtrate is then allowed to crystallize, first at ambient temperature, and then for 24 hours in an ice bath. The crystals are filtered off, washed with hexane and dried under vacuum at 40° C. 204.15 g of levorotatory (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine are obtained.
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Synthesis routes and methods II

Procedure details

dextrorotatory dihydrochloride of 2-[2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]ethanol (compound J, prepared in Example 5.8);
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Synthesis routes and methods III

Procedure details

Levorotatory (−)-1-[(4-chlorophenyl)phenylmethyl]-4-[(phenyl)sulfonyl]piperazine (100 gm) is added to 30% hydrobromic acid in acetic acid (271 ml). The suspension is stirred at 25-30° C. for 1 hour, heated to 60° C. and maintained for 4 hours. Water (1000 ml) is added to reaction mass and cooled to 25-30° C. The precipitate formed is filtered off and washed with water (250 ml). Toluene (500 ml) is added to the aqueous layer and basified with 50% aqueous solution of sodium hydroxide. Toluene layer is separated, distilled under reduced pressure and the residue left is recrystallised from boiling hexane (160 ml). The solution is filtered and allowed to recrystallise first at ambient temperature, and then in an ice bath. The product is filtered off, washed with hexane and dried to obtain 55 gm of levorotatory (−)-1-[(4-chloro phenyl)phenylmethyl]piperazine [M.R: 89-93° C.; [α]D25=−15.6 (c=1, methanol); Chiral Purity by HPLC: 99.7%].
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Synthesized according to General Procedure A: chloro(4-chlorophenyl)phenylmethane (4{26}, 5 mL, 26.1 mmol, 1 equiv.), piperazine (13.5 g, 156.7 mmol, 6 equiv.), THF (57.0 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{26} (6.34 g, 85%) as a yellow liquid. 1H-NMR (500 MHz, CDCl3): δ 7.39-7.37 (m, 4H), 7.30-7.24 (m, 4H) 7.20 (t, 1H, J=7.5 Hz), 4.21 (s, 1H), 2.89 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.82 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.0, 141.2, 132.4, 129.2, 128.5, 128.5, 127.8, 127.0, 75.9, 53.2, 46.2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M Yarim, M Koksal, I Durmaz, R Atalay - International journal of molecular …, 2012 - mdpi.com
A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives 5a–g was designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine …
Number of citations: 38 www.mdpi.com
SK Back, YL Kam, JA Oh, HS Na, U Ih… - Bulletin of the …, 2015 - Wiley Online Library
Blockage of voltage‐gated sodium channels is used to treat neuropathic pain which is chronic and can become debilitating. Sodium channels Nav1.7–1.9 are especially attractive …
Number of citations: 1 onlinelibrary.wiley.com
YL Kam, JY Ro, HJ Kim, HYP Choo - European journal of pharmacology, 2005 - Elsevier
Two novel compounds, N-phenylacetyl-N′-(4-methoxybenzyl)-N″-1-(4-chlorobenzhydryl)piperazine iminodiacetic acid triamide (compound I) and N-phenylacetyl-N′-(4-methylbenzyl…
Number of citations: 10 www.sciencedirect.com
NA Al-Masoudi, RS Jihad, NA Abdul-Rida… - Journal of Molecular …, 2023 - Elsevier
A series of 1-(4-chlorobenzhydryl) piperazine derivatives 3-10 were synthesized and characterized both spectroscopically and structurally to investigate their antiproliferative activity …
Number of citations: 0 www.sciencedirect.com
EE Gurdal, M Yarim - Journal of Analytical Chemistry, 2017 - Springer
Analytical high-performance liquid chromatographic enantioseparation of 1-(4-chlorobenzhydryl) piperazine benzamide derivatives was accomplished on different chiral stationary …
Number of citations: 10 link.springer.com
이수진 - 2005 - dspace.ewha.ac.kr
브레디키닌과 히스타민은 생체내 염증과 관련된 생리적, 병리적 과정에서 국소적으로 생성, 방출되고 미량으로 강력한 생리작용을 발휘하는 특징을 갖는다. 특히 브레디키닌은 조직손상, …
Number of citations: 0 dspace.ewha.ac.kr
EE Gurdal, I Durmaz, R Cetin-Atalay… - Journal of Enzyme …, 2014 - Taylor & Francis
Synthesis and cytotoxic activities of 32 benzhydrylpiperazine derivatives with carboxamide and thioamide moieties were reported. In vitro cytotoxic activities of compounds were …
Number of citations: 13 www.tandfonline.com
YL Kam, SJ Rhee, HYP Choo - Bioorganic & medicinal chemistry, 2004 - Elsevier
We describe the solution-phase combinatorial synthesis and pharmacological effect of fifty N,N ′ -substituted-N″-1-(4-chlorobenzhydryl)piperazine iminodiacetic acid triamide …
Number of citations: 15 www.sciencedirect.com
감유림 - 2002 - dspace.ewha.ac.kr
Bradykinin은 저혈압과 염증을 유발하고, 모세혈관 투과성을 높여서 부종 및 통증을 유발하므로 bradykinin B2 antagonist는 통증 및 알러지 치료제로 개발 될 가능성이 크다. 그러나 아직 약…
Number of citations: 0 dspace.ewha.ac.kr
W Zeng, B Tan, X Zheng, X Chen, J Chen… - Journal of Molecular …, 2022 - Elsevier
The inhibition mechanism of 1-(4-Chlorobenzhydryl)piperazine (CBP) and benzhydrylpiperazine (BP) on copper media in 0.5 MH 2 SO 4 was assessed by theoretical calculation …
Number of citations: 13 www.sciencedirect.com

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